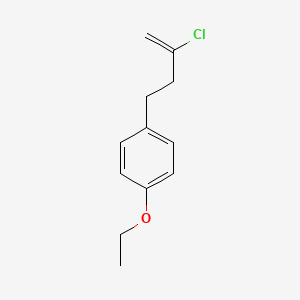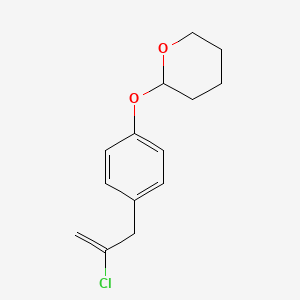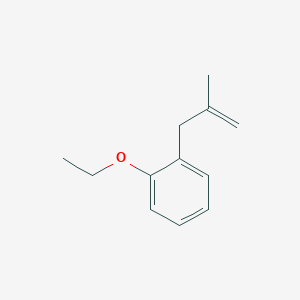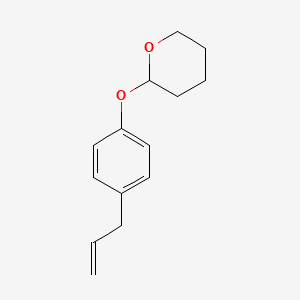
3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene
説明
3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene, also known as THPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THPP belongs to the class of compounds known as propenylphenols, which are known for their bioactive properties.
科学的研究の応用
3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. This compound has also been studied for its potential use as a pesticide due to its insecticidal properties. In materials science, this compound has been investigated for its potential use as a polymer additive due to its ability to improve the mechanical properties of polymers.
作用機序
The mechanism of action of 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is not fully understood. However, studies have shown that this compound exerts its bioactive properties through the modulation of various signaling pathways in cells. For example, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress-induced damage. In vivo studies have also demonstrated the anticancer and neuroprotective effects of this compound.
実験室実験の利点と制限
One advantage of 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is its broad range of potential applications in various fields. This compound is also relatively easy to synthesize and purify, making it a suitable compound for laboratory experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to study in certain biological systems.
将来の方向性
There are several future directions for research on 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene. One potential direction is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the investigation of this compound as a potential pesticide for agricultural use. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other compounds.
特性
IUPAC Name |
2-(4-prop-2-enylphenoxy)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-5-12-7-9-13(10-8-12)16-14-6-3-4-11-15-14/h2,7-10,14H,1,3-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYCTOCJUDWOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)OC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239566 | |
| Record name | Tetrahydro-2-[4-(2-propen-1-yl)phenoxy]-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951890-20-3 | |
| Record name | Tetrahydro-2-[4-(2-propen-1-yl)phenoxy]-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2-[4-(2-propen-1-yl)phenoxy]-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-3-[(3-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314842.png)
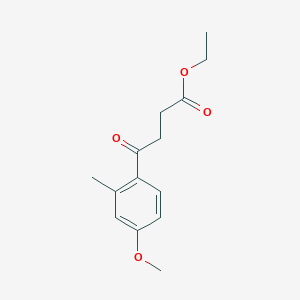
![3-[(3-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B3314854.png)

